![molecular formula C8H9ClN2S2 B2744346 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2034528-39-5](/img/structure/B2744346.png)
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Synthesis Analysis
While specific synthesis methods for “4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride” are not available, thiazole derivatives are generally synthesized through a multi-step synthetic approach .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . They have also been used as corrosion inhibitors .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Medicinal Chemistry and Drug Design
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride: plays a significant role in medicinal chemistry due to its thiazole core, a prominent structure in many biologically active compounds . Thiazole derivatives are explored for their potential as antioxidants, analgesics, anti-inflammatory agents , and more. They are particularly valuable in drug design for their ability to interact with various biological targets, offering a pathway to develop new therapeutic agents with enhanced efficacy and reduced side effects .
Agrochemicals
In the agrochemical industry, thiazole derivatives are investigated for their use as fungicides and biocides . Their ability to inhibit the growth of harmful microorganisms can protect crops and increase agricultural productivity. The structural modification of thiazole compounds allows for the creation of specialized agents that target specific pests or diseases, contributing to sustainable farming practices .
Industrial Applications
The thiazole ring found in 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride is utilized in various industrial applications, including the development of chemical reaction accelerators and corrosion inhibitors . These compounds can improve the efficiency of industrial processes and protect materials from degradation, thereby extending the lifespan of machinery and reducing maintenance costs.
Photographic Sensitizers
Thiazole derivatives have properties that make them suitable as photographic sensitizers . They can be used to improve the light sensitivity of photographic films, enhancing image quality and reducing exposure time. The research in this area aims to develop new materials that offer better performance and are environmentally friendly .
Biological Studies
In biological research, 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride and its derivatives are valuable tools for studying cellular processes. They are used to investigate the mechanisms of diseases at the molecular level, which can lead to the identification of novel drug targets and the understanding of complex biological pathways .
Drug Discovery and Development
The thiazole scaffold is integral to the discovery and development of new drugs. It is found in a variety of pharmacologically active molecules, including those with antitumor, antiviral, and neuroprotective activities . Researchers leverage the versatility of thiazole to synthesize compounds with potential therapeutic benefits, aiming to address unmet medical needs .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets by acting as a potent inhibitor. It has been shown to be a dominant and selective COX-2 inhibitor , exhibiting IC50 values in the range of 0.76–9.01 μM . This means it binds to the COX-2 enzyme, preventing it from catalyzing the production of pro-inflammatory mediators .
Biochemical Pathways
The inhibition of COX-2 leads to a decrease in the production of pro-inflammatory mediators, thus affecting the inflammatory pathway . This results in a reduction of inflammation and pain, which is why this compound has potential as an anti-inflammatory and analgesic drug .
Pharmacokinetics
The effectiveness of this compound in inhibiting cox-2 suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in inflammation and pain. In vivo studies have shown that this compound is effective in animal models when used at concentrations of 5, 10, and 20 mg/kg body weight . Furthermore, it has been found to be a potent inhibitor in the anti-nociceptive assay .
properties
IUPAC Name |
4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2.ClH/c1-5-2-7(11-3-5)6-4-12-8(9)10-6;/h2-4H,1H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIIIGFMHRQVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CSC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride |
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